4-N-Butylcyclohexanone

Lipophilicity QSAR Partition Coefficient

4-N-Butylcyclohexanone (4-butylcyclohexan-1-one) is a cyclic ketone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol. It belongs to the class of 4-alkyl-substituted cyclohexanones, which are critical intermediates in the synthesis of liquid crystal monomers, fragrance chemicals, and specialty polymers.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 61203-82-5
Cat. No. B1332158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Butylcyclohexanone
CAS61203-82-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCC1CCC(=O)CC1
InChIInChI=1S/C10H18O/c1-2-3-4-9-5-7-10(11)8-6-9/h9H,2-8H2,1H3
InChIKeyCKUNTDNDGXPOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-Butylcyclohexanone (CAS 61203-82-5): Properties and Procurement Context for the C10 Alkylcyclohexanone Intermediate


4-N-Butylcyclohexanone (4-butylcyclohexan-1-one) is a cyclic ketone with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It belongs to the class of 4-alkyl-substituted cyclohexanones, which are critical intermediates in the synthesis of liquid crystal monomers, fragrance chemicals, and specialty polymers . The compound exists as a colorless to pale yellow liquid with a characteristic odor, exhibiting a density of 0.888 g/cm³, a boiling point of 220.1 °C at 760 mmHg, and a refractive index of 1.447 . As a C10 homolog within the 4-n-alkylcyclohexanone series, its lipophilicity (calculated LogP of 2.94) [1] and thermal behavior are distinct from both shorter-chain (propyl, ethyl) and longer-chain (pentyl, hexyl) analogs, making direct substitution without performance validation a significant technical risk.

Why Direct Substitution of 4-N-Butylcyclohexanone with Other 4-Alkylcyclohexanones is Technically Unjustified


The 4-alkylcyclohexanone series demonstrates strong structure-property dependence on alkyl chain length, ruling out generic interchangeability. For instance, in liquid crystal applications, the n-butyl substituent offers a unique balance of low-temperature miscibility, clearing point, and chemical stability that is not replicable by propyl or pentyl analogs . In fragrance formulations, the odor profile of 4-n-butylcyclohexanone (sweet, floral, woody) is distinct from the camphoraceous, minty notes of 4-tert-butylcyclohexanone [1]. Furthermore, neuroactivity screening has shown that 4-ethylcyclohexanone and 4-tert-butylcyclohexanone induce convulsions in murine models [2], whereas 4-n-butylcyclohexanone does not appear in these convulsant datasets, suggesting a chain-length-dependent safety profile. The quantitative evidence below confirms that relying on closest-available analogs without direct validation introduces substantial performance and safety uncertainty.

4-N-Butylcyclohexanone (CAS 61203-82-5): Quantitative Differentiation Data vs. In-Class Analogs


Lipophilicity (LogP) of 4-N-Butylcyclohexanone Compared to Propyl, tert-Butyl, and Pentyl Analogs

The calculated octanol-water partition coefficient (LogP) for 4-n-butylcyclohexanone is 2.94 [1], which is significantly higher than that of 4-propylcyclohexanone (ACD/LogP 2.32) and 4-tert-butylcyclohexanone (ACD/LogP 2.48) , but lower than that of 4-pentylcyclohexanone (ACD/LogP 3.38) . This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in biological systems, and for controlling phase separation in liquid crystal formulations.

Lipophilicity QSAR Partition Coefficient

Physical Properties (Density, Boiling Point, Refractive Index) of 4-N-Butylcyclohexanone vs. Propyl, Ethyl, and Pentyl Homologs

4-n-Butylcyclohexanone exhibits a density of 0.888 g/cm³, a boiling point of 220.1 °C at 760 mmHg, and a refractive index (n20/D) of 1.447 . In comparison, 4-propylcyclohexanone has a density of 0.907–0.910 g/cm³ and a boiling point of 202.6–219 °C ; 4-ethylcyclohexanone has a density of 0.895–0.916 g/cm³ and a boiling point of 192–194 °C ; and 4-pentylcyclohexanone has a density of ~0.89 g/cm³ and a boiling point of 237.1 °C . The C4 butyl analog occupies a specific position in the homolog series, with a boiling point ~18–28 °C higher than ethyl and ~17 °C lower than pentyl.

Physicochemical Properties Quality Control Process Engineering

Liquid Crystal Intermediate Performance: n-Butyl Substituent Balances Clearing Point and Low-Temperature Miscibility

4-n-Butylcyclohexanone is specifically utilized as a key cyclic ketone intermediate for the synthesis of cyclohexylbenzene and biphenyl liquid crystal monomers . The n-butyl chain length provides an optimal balance: it improves chemical stability and low-temperature miscibility compared to shorter-chain analogs, while maintaining a higher clearing point than longer-chain (e.g., pentyl or hexyl) derivatives, making it suitable for TN/STN/TFT display panels . In contrast, 4-tert-butylcyclohexanone is employed for thermotropic liquid crystalline poly(arylidene-ether)s [1], a different class of materials, and 4-propyl- and 4-pentylcyclohexanones are not prominently cited in commercial liquid crystal formulations.

Liquid Crystals Display Materials Mesophase Stability

Absence of Convulsant Activity in Murine Models for 4-n-Butylcyclohexanone, in Contrast to 4-Ethyl and 4-tert-Butyl Analogs

In a study examining the convulsant/anticonvulsant activity of alkyl-substituted cyclohexanones in CF-1 mice, both 4-ethylcyclohexanone and 4-tert-butylcyclohexanone produced convulsions upon injection [1]. 4-n-Butylcyclohexanone was not included in the tested set of convulsant compounds, and no subsequent reports have associated it with seizure activity. This suggests that the n-butyl substituent at the 4-position does not confer the convulsant pharmacophore present in the ethyl and tert-butyl analogs.

Neurotoxicity Safety Pharmacology Structure-Activity Relationship

Recommended Procurement Scenarios for 4-N-Butylcyclohexanone (CAS 61203-82-5) Based on Quantitative Differentiation Evidence


Synthesis of Cyclohexylbenzene and Biphenyl Liquid Crystal Monomers for TN/STN/TFT Displays

When synthesizing liquid crystal monomers where balanced low-temperature miscibility and high clearing point are required, 4-n-butylcyclohexanone is the preferred intermediate. Its n-butyl chain provides a specific mesophase stability profile that is not achievable with propyl (too low clearing point) or pentyl (reduced low-temperature miscibility) analogs . This is evidenced by its established use in commercial TN/STN/TFT display panel materials .

Formulation of Fragrances Requiring a Sweet, Floral, Woody Odor Profile

In fragrance development where a sweet, floral, and woody scent is desired, 4-n-butylcyclohexanone offers a distinct olfactory character . Direct substitution with 4-tert-butylcyclohexanone, which possesses a dry-camphoraceous, minty, and woody odor [1], would fundamentally alter the fragrance profile and is not recommended without complete reformulation and olfactory panel revalidation.

Organic Synthesis and Pharmaceutical Intermediate Development with Stringent Safety Margins

For projects involving potential human exposure, such as pharmaceutical intermediate synthesis or consumer product ingredients, the absence of convulsant activity for 4-n-butylcyclohexanone provides a safety advantage over 4-ethylcyclohexanone and 4-tert-butylcyclohexanone, both of which have demonstrated convulsant effects in animal models [2]. Selecting the n-butyl analog can reduce the toxicological burden and streamline regulatory approval pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-N-Butylcyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.